molecular formula C18H20N2OS B11952751 N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide

N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide

Cat. No.: B11952751
M. Wt: 312.4 g/mol
InChI Key: DTALVJDYKHSJNI-UHFFFAOYSA-N
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Description

1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea typically involves the reaction of 3-phenylpropionyl chloride with 2,3-xylyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea may have various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Possible use in drug development due to its unique structure.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea would depend on its specific interactions with molecular targets. Thioureas are known to interact with various enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-phenylpropionyl)-3-(2,4-xylyl)-2-thiourea
  • 1-(3-phenylpropionyl)-3-(2,5-xylyl)-2-thiourea
  • 1-(3-phenylpropionyl)-3-(2,6-xylyl)-2-thiourea

Uniqueness

1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea is unique due to the specific positioning of the xylyl group, which may influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide

InChI

InChI=1S/C18H20N2OS/c1-13-7-6-10-16(14(13)2)19-18(22)20-17(21)12-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H2,19,20,21,22)

InChI Key

DTALVJDYKHSJNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

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